molecular formula C23H37NO6 B1674502 O(sup 1)-Methyllappaconidine CAS No. 23943-93-3

O(sup 1)-Methyllappaconidine

Cat. No. B1674502
CAS RN: 23943-93-3
M. Wt: 423.5 g/mol
InChI Key: PTILZYWJYHNZDS-OKZWHMRISA-N
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Description

Diterpenoid Alkaloid , extracted from Aconitum orientale
Lappaconine is a new derivative of norditerpenoid alkaloids.

Scientific Research Applications

Detection and Characterization of Reactive Oxygen Species

  • Zhao et al. (2005) focused on the detection of superoxide (O2(.-)) and its interaction with hydroethidine, highlighting the importance of accurately characterizing reactive oxygen species in biological systems (Zhao et al., 2005).

Singlet Oxygen and Its Biological Effects

  • A study by Ravanat et al. (2000) evaluated the potential of singlet oxygen (1O2) to induce oxidation of cellular DNA, providing a method to assess oxidative stress and its implications in cellular biology (Ravanat et al., 2000).

Antimicrobial and Antioxidant Properties

  • Kaya et al. (2006) explored the synthesis, characterization, and antimicrobial properties of a specific oligomer, which could be relevant for understanding the antimicrobial potential of various compounds including O(1)-Methyllappaconidine (Kaya et al., 2006).

Effects on Cellular Senescence and Mitochondrial Function

  • Atamna et al. (2008) investigated methylene blue and its impact on delaying cellular senescence and enhancing mitochondrial biochemical pathways, which may offer insights into the potential cellular and mitochondrial effects of O(1)-Methyllappaconidine (Atamna et al., 2008).

properties

IUPAC Name

11-ethyl-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-8,13,18-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H37NO6/c1-5-24-10-21(26)7-6-14(29-3)23-12-8-11-13(28-2)9-22(27,15(12)18(11)30-4)16(20(23)24)17(25)19(21)23/h11-20,25-27H,5-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTILZYWJYHNZDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC2(CCC(C34C2C(C(C31)C5(CC(C6CC4C5C6OC)OC)O)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H37NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50946767
Record name 20-Ethyl-1,14,16-trimethoxyaconitane-4,6,8-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50946767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

423.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

O(sup 1)-Methyllappaconidine

CAS RN

23943-93-3
Record name Lappaconine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023943933
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 20-Ethyl-1,14,16-trimethoxyaconitane-4,6,8-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50946767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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